7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound with the molecular formula CHNO and a molecular weight of 203.20 g/mol. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound is characterized by a cyclopropyl group attached to the pyrazolo-pyrimidine framework, which may influence its pharmacological properties.
The compound can be sourced from various chemical suppliers, including BLD Pharm and Sigma-Aldrich, which provide detailed specifications and safety data sheets. It is classified under several chemical databases with unique identifiers such as the CAS number 1334491-23-4. The classification of this compound falls within heterocyclic compounds, specifically those containing nitrogen in their ring structure.
The synthesis of 7-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. A notable method includes:
The molecular structure of 7-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid can be represented using its SMILES notation: OC(=O)c1cnn2cccnc12
. The structural formula indicates that it contains a carboxylic acid group (-COOH) at the 3-position of the pyrazolo-pyrimidine ring system.
7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's properties for specific applications in medicinal chemistry .
These properties are essential for understanding how the compound behaves under different conditions during synthesis and application .
7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has potential applications in:
The diverse applications highlight its significance in ongoing research within pharmaceutical sciences .
The synthesis of the pyrazolo[1,5-a]pyrimidine core relies on cyclocondensation between 5-amino-3-cyclopropylpyrazole and 1,3-biselectrophilic reagents. β-Dicarbonyl compounds (e.g., malonic acid derivatives) enable efficient scaffold assembly under acidic conditions, but regioselectivity challenges persist with unsymmetrical reactants. β-Enaminone systems resolve this by directing cyclization via an aza-Michael addition–elimination mechanism. The dimethylamino group in β-enaminones acts as a chemoselective leaving group, ensuring C7-cyclopropyl attachment precedes pyrimidine ring closure. This approach achieves >90% regiochemical fidelity for 7-cyclopropyl isomers, as validated by X-ray crystallography [3].
Table 1: Cyclocondensation Routes for Core Assembly
Precursor Type | Reagents/Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
β-Dicarbonyl | Malonic acid, POCl₃, pyridine, 80°C | 65–75 | Moderate |
β-Enaminone | DMF-DMA, MW, 160°C, then EtOH reflux | 80–96 | High (≥90%) |
Conventional thermal cyclocondensation (4–12 hours) is superseded by microwave-assisted protocols, reducing reaction times to 15–30 minutes. Solvent-free MW irradiation at 160–180°C accelerates enaminone formation from cyclopropyl methyl ketones and DMF-DMA, while subsequent annulation with aminopyrazoles achieves near-quantitative conversions. This method improves Reaction Mass Efficiency (RME) to 40–53%—significantly higher than traditional BODIPY syntheses (1.31–17.9%)—by minimizing solvent waste and side reactions [7]. Energy consumption drops by ~70%, aligning with green chemistry principles.
The C5-chloro derivative of 7-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid serves as a versatile intermediate for Pd-catalyzed cross-coupling. Suzuki reactions with aryl/heteroaryl boronic acids (e.g., 2-methoxyphenyl, pyridin-3-yl) in toluene/EtOH (Pd(PPh₃)₄, Na₂CO₃, 80°C) install biaryl groups with 75–92% yield. This diversification generates analogs targeting enzymatic pockets, such as IRAK4 inhibitors with IC₅₀ values <50 nM [6]. The carboxylic acid remains intact during coupling, enabling late-stage pharmacophore refinement.
Carboxylic acid derivatives undergo efficient amidation via EDC/HOBt coupling or esterification (SOCl₂/ROH). Morpholine amides enhance PI3Kδ inhibition (e.g., CPL302415, IC₅₀ = 18 nM) by forming hinge-binding interactions with Val-828 [5]. Methyl/ethyl esters are intermediates for hydroxamate derivatives, which chelate catalytic metal ions in mPPases. Key applications include:
Table 2: Derivative Synthesis and Biological Target Profiles
Modification | Reagents/Conditions | Biological Target | Potency (IC₅₀/EC₅₀) |
---|---|---|---|
Morpholine amide | EDC, HOBt, DIPEA, DMF, RT | PI3Kδ | 18 nM |
Ethyl ester | SOCl₂, EtOH, 0°C to RT | mPPase | 1.7 µM |
Hydroxamate | NH₂OH, EDCI, DMAP, DMSO, 60°C | HDAC | 85 nM |
Solvent-free annulation between β-enaminones and aminopyrazoles under MW irradiation eliminates dichloromethane/DMF usage, reducing E-factors by >60%. Catalyst-free conditions leverage the inherent electrophilicity of enaminones, avoiding toxic acids/bases. Side products (methanol, dimethylamine, water) are non-hazardous and recyclable, aligning with waste-prevention principles [7]. This approach achieves atom economies of 78–85% for 7-aryl/cyclopropyl derivatives, validated for gram-scale synthesis.
Multi-step sequences incorporate telescoping and in situ intermediate purification. For example, ester hydrolysis (LiOH, EtOH/H₂O) and subsequent amidation occur without isolating carboxylic acid intermediates, improving overall yield by 15–20% [8]. Dichloromethane extraction is replaced by direct crystallization from ethanol/water mixtures, reducing VOC emissions. These optimizations lower process mass intensity (PMI) to 32–40, outperforming conventional routes (PMI > 100) [2].
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1